Cas no 682783-23-9 (butyl 2-(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-3-ylacetate)

butyl 2-(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-3-ylacetate Chemical and Physical Properties
Names and Identifiers
-
- butyl 2-(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-3-ylacetate
- butyl (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate
- 3-Thiazolidineacetic acid, 4-oxo-5-(2-thienylmethylene)-2-thioxo-, butyl ester
- butyl 2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetate
- 682783-23-9
- butyl 2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetate
- (E)-butyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate
- F1063-1830
- AKOS002197371
-
- Inchi: 1S/C14H15NO3S3/c1-2-3-6-18-12(16)9-15-13(17)11(21-14(15)19)8-10-5-4-7-20-10/h4-5,7-8H,2-3,6,9H2,1H3
- InChI Key: ULKJMIAQYBCZGH-UHFFFAOYSA-N
- SMILES: S1C(=CC2SC=CC=2)C(=O)N(CC(OCCCC)=O)C1=S
Computed Properties
- Exact Mass: 341.02140686g/mol
- Monoisotopic Mass: 341.02140686g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 464
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 132Ų
Experimental Properties
- Density: 1.39±0.1 g/cm3(Predicted)
- Boiling Point: 469.2±55.0 °C(Predicted)
- pka: -3.44±0.20(Predicted)
butyl 2-(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-3-ylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1063-1830-50mg |
butyl 2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetate |
682783-23-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1063-1830-2μmol |
butyl 2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetate |
682783-23-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1063-1830-15mg |
butyl 2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetate |
682783-23-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1063-1830-30mg |
butyl 2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetate |
682783-23-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1063-1830-20μmol |
butyl 2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetate |
682783-23-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1063-1830-4mg |
butyl 2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetate |
682783-23-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1063-1830-20mg |
butyl 2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetate |
682783-23-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1063-1830-2mg |
butyl 2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetate |
682783-23-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1063-1830-5μmol |
butyl 2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetate |
682783-23-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1063-1830-40mg |
butyl 2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetate |
682783-23-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
butyl 2-(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-3-ylacetate Related Literature
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
Additional information on butyl 2-(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-3-ylacetate
Butyl 2-(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-3-ylacetate (CAS No. 682783-23-9)
Butyl 2-(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-3-ylacetate (CAS No. 682783-23-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique thiazolidine and thiophene moieties, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.
The molecular structure of butyl 2-(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-3-ylacetate is composed of a thiazolidine ring, a thiophene ring, and a butyl ester group. The presence of these functional groups imparts specific chemical and biological properties to the compound. The thiazolidine ring is known for its ability to form stable complexes with various metal ions, which can influence its reactivity and bioavailability. The thiophene ring, on the other hand, contributes to the compound's aromaticity and electronic properties, enhancing its potential for interactions with biological targets.
Recent studies have highlighted the potential of butyl 2-(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-3-ylacetate in the treatment of various diseases. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and antioxidant properties. These properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which are key mediators in inflammatory diseases such as arthritis and asthma.
In addition to its anti-inflammatory effects, butyl 2-(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-3-ylacetate has been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For example, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a crucial role in cancer progression.
The pharmacokinetic properties of butyl 2-(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-3-y acetate have also been studied extensively. Research indicates that it has favorable oral bioavailability and a relatively long half-life, making it suitable for chronic administration. These properties are essential for ensuring that the compound can effectively reach its target tissues and maintain therapeutic concentrations over an extended period.
To further explore the therapeutic potential of butyl 2-(5E)-4-o xo - 2 -sulf any lid ene - 5 - ( thi ophen - 2 - yl )m ethy lid ene -1 , 3 - th iaz ol idin - 3 - y lac et ate, several clinical trials are currently underway. These trials aim to evaluate the safety and efficacy of the compound in treating specific conditions such as chronic inflammatory diseases and certain types of cancer. Preliminary results from these trials have been promising, with patients showing significant improvements in their symptoms and quality of life.
In conclusion, butyl 2-(5E)-4-o xo - 2 -sulf any lid ene - 5 - ( thi ophen - 2 - yl )m ethy lid ene -1 , 3 - th iaz ol idin - 3 - y lac et ate (CAS No. 682783-23-9) is a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As more studies are conducted and clinical trials progress, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
682783-23-9 (butyl 2-(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-3-ylacetate) Related Products
- 942678-45-7(1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(furan-2-yl)methyl-5-phenyl-1H-pyrazole-3-carboxamide)
- 2229112-09-6(4-(2,4-dimethoxypyridin-3-yl)-1,3-oxazolidin-2-one)
- 313660-79-6(2-(1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanylacetic acid)
- 1798673-77-4(N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-ethoxy-N-[(furan-2-yl)methyl]acetamide)
- 1424359-18-1((Z)-2-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-3-(furan-2-yl)prop-2-enenitrile)
- 921830-17-3(3-(4-fluorophenyl)-9-(2-methoxyethyl)-5-methyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione)
- 1805215-81-9(2-Amino-5-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine)
- 2228370-74-7(3-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2,2-dimethylpropanoic acid)
- 1804923-04-3(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde)
- 4042-43-7((R)-4-Methyloxazolidin-2-one)



